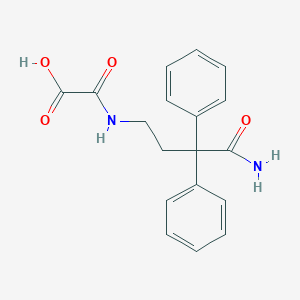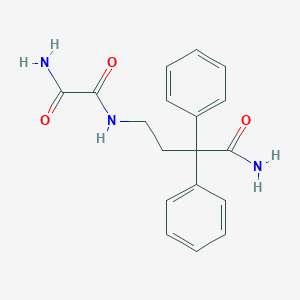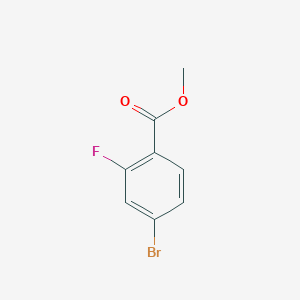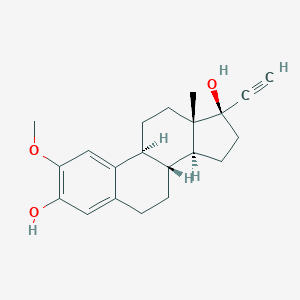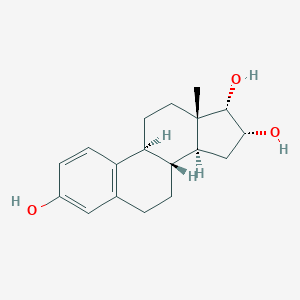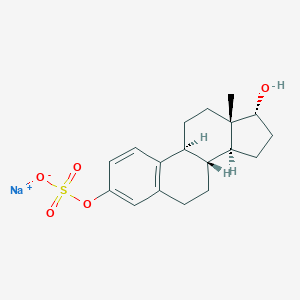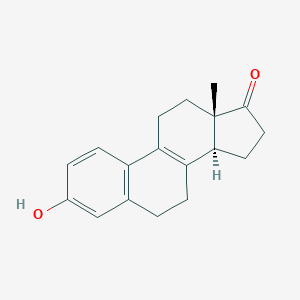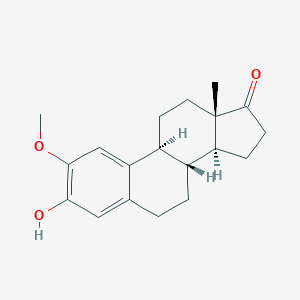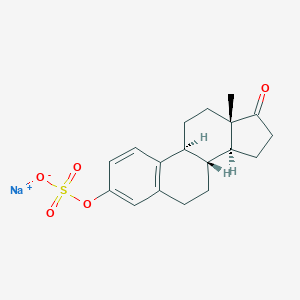
Premarin
Descripción general
Descripción
Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .
Synthesis Analysis
This compound is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .
Molecular Structure Analysis
The molecular formula of this compound is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .
Chemical Reactions Analysis
This compound contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .
Aplicaciones Científicas De Investigación
Premarin: Un análisis exhaustivo de las aplicaciones de investigación científica
Terapia de Reemplazo Hormonal (TRH): this compound se usa ampliamente en la terapia de reemplazo hormonal para tratar los síntomas de la menopausia, como los sofocos y los cambios vaginales. Ayuda a reponer el estrógeno que el cuerpo deja de producir después de la menopausia, proporcionando alivio de estas molestias .
Prevención de la osteoporosis: Otra aplicación importante de this compound es la prevención de la osteoporosis en mujeres menopáusicas. Al complementar los niveles de estrógeno, this compound ayuda a mantener la densidad ósea, reduciendo el riesgo de fracturas y pérdida ósea asociada con la menopausia .
Tratamiento de la insuficiencia ovárica: Las mujeres que experimentan insuficiencia ovárica u otras afecciones que provocan una falta de estrógeno natural pueden beneficiarse de this compound. Sirve como terapia de reemplazo para restaurar los niveles normales de estrógeno en el cuerpo .
Investigación sobre la neurodegeneración: Estudios recientes han explorado los efectos de this compound en la neurodegeneración. Por ejemplo, la investigación ha indicado que this compound puede reducir la neurodegeneración y promover la recuperación en modelos de lesión de la médula espinal (LME) en ratas, lo que sugiere posibles aplicaciones terapéuticas .
Reducción del riesgo de demencia: En el contexto del riesgo de demencia, la terapia hormonal con estradiol ha demostrado prevenir la degeneración en regiones cerebrales clave de mujeres posmenopáusicas con un mayor riesgo de demencia. Si bien el estradiol se ha relacionado más específicamente con este beneficio, el papel de this compound como una formulación de estrógeno sugiere que puede tener aplicaciones similares .
Mantenimiento de la salud vaginal: this compound también se utiliza para tratar los síntomas vaginales debidos a la menopausia, como la sequedad y la atrofia. Al proporcionar estrógeno, ayuda a mantener la salud vaginal y aliviar las molestias durante la menopausia .
Mecanismo De Acción
Target of Action
Premarin, a brand of conjugated estrogens, primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues in the body, including the reproductive system, cardiovascular system, and bone . They play a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Mode of Action
This compound, being a complex mixture of estrogenic components, binds to and activates ERα and ERβ . This binding triggers a series of cellular responses, including the modulation of gene expression and cellular growth . The activation of these receptors by this compound leads to a reduction in the elevated levels of gonadotropins seen in postmenopausal women .
Biochemical Pathways
The activation of ERs by this compound influences several biochemical pathways. It modulates transcription through interactions with cofactors, including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors . This modulation can lead to changes in cell differentiation, proliferation, and survival.
Pharmacokinetics
This compound, being water-soluble, is well-absorbed from the gastrointestinal tract after oral administration . The distribution of this compound and its metabolites is wide, with higher concentrations found in sex hormone-responsive tissues
Result of Action
The action of this compound at the molecular and cellular level leads to several effects. It decreases post-injury lesion volume, attenuates neuronal cell death, inflammation, and axonal damage . It also alters the balance of pro- and anti-apoptotic proteins in favor of cell survival and improves angiogenesis and microvascular growth . These effects contribute to the therapeutic benefits of this compound in treating menopausal symptoms and preventing osteoporosis .
Action Environment
Environmental factors, particularly diet, can influence the action of this compound. Dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease . Plant-based diets have been associated with a lower risk for cardiovascular disease, cardiometabolic disease, and chronic kidney disease . These beneficial effects of consuming a plant-based diet are also observed in preeclampsia . .
Safety and Hazards
Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use this compound if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .
Direcciones Futuras
The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg this compound daily . Subsequent dosage adjustment may be made based upon the individual patient response .
Análisis Bioquímico
Biochemical Properties
Premarin’s primary components, estrone and equilin, are partial agonists in comparison with 17β-estradiol in recruiting cofactor peptides to estrogen receptor alpha (ERα) . They mediate differential ERα ligand-binding domain-cofactor interactions .
Cellular Effects
This compound exhibits differential gene regulation patterns in MCF-7 cells . It also influences cell function by mediating ERα interaction with cofactor peptides .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with ERα . It influences changes in gene expression and mediates ERα interaction with cofactor peptides .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows differential gene regulation patterns in MCF-7 cells .
Propiedades
| { "Design of the Synthesis Pathway": "Premarin can be synthesized through a multi-step process that involves the isolation and purification of several key intermediates. The synthesis pathway involves the use of both chemical and enzymatic reactions, with the final product being obtained through a series of purification steps.", "Starting Materials": [ "Estrone", "Sodium hydroxide", "Sodium sulfate", "Sodium borohydride", "Diethyl ether", "Ethanol", "Acetic anhydride", "Sodium acetate", "Methyl acetoacetate", "Methylamine", "Formaldehyde", "Hydrogen chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Estrone is first converted to estradiol through reduction with sodium borohydride in the presence of sodium hydroxide.", "The resulting estradiol is then reacted with acetic anhydride and sodium acetate to form estradiol acetate.", "Estradiol acetate is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 6-methyl-17-acetoxyprogesterone.", "The 6-methyl-17-acetoxyprogesterone is then reacted with methylamine and formaldehyde to form 6-methyl-17-(1'-methyl-2'-pyrrolidinyl)androsta-1,4-diene-3,17-dione.", "The final step involves the purification of the product through a series of chromatography and crystallization steps." ] } | |
| The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. | |
Número CAS |
438-67-5 |
Fórmula molecular |
C18H22NaO5S |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
Clave InChI |
NXIYWKXROFOTPA-ZFINNJDLSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Apariencia |
White to Off-White Solid |
melting_point |
Can range from 173-282 °C depending of the component |
| 12126-59-9 438-67-5 |
|
Pictogramas |
Irritant; Health Hazard |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
481-97-0 (Parent) |
Solubilidad |
Soluble |
Sinónimos |
Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


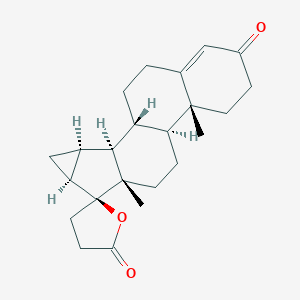


![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
